

An In-depth Technical Guide to 6-Aminoisoquinoline and its Structural Isomers

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Compound of Interest

Compound Name: 6-Aminoisoquinoline

Cat. No.: B057696

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Introduction

The isoquinoline scaffold is a privileged heterocyclic motif integral to a vast number of natural products and synthetic compounds with significant biological activities. As a class of compounds, aminoisoquinolines—where a primary amine is substituted onto the isoquinoline ring—are of particular interest in medicinal chemistry. The position of the amino group dramatically influences the molecule's physicochemical properties and its pharmacological profile, making the comparative analysis of its structural isomers a critical aspect of drug discovery and development.^[1]

This technical guide provides a comprehensive overview of 6-aminoisoquinoline and its key structural isomers: 1-, 3-, 4-, 5-, 7-, and 8-aminoisoquinoline. It details their chemical properties, synthesis, biological activities, and role in modulating key signaling pathways, offering a valuable resource for professionals in the field.

Physicochemical Properties of Aminoisoquinoline Isomers

The location of the amino group on the isoquinoline core alters the electron distribution, hydrogen bonding potential, and overall stereochemistry of the molecule. These changes are

reflected in their physical properties, which are crucial for predicting solubility, membrane permeability, and interaction with biological targets.

Property	1-Aminoisquinoline	3-Aminoisquinoline	4-Aminoisquinoline	5-Aminoisquinoline	6-Aminoisquinoline	7-Aminoisquinoline	8-Aminoisquinoline
Structure							
CAS Number	1532-84-9	2547-34-4	23687-25-4	1125-60-6	23687-26-5	23707-37-1	580-17-6
Molecular Formula	C ₉ H ₈ N ₂	C ₉ H ₈ N ₂	C ₉ H ₈ N ₂	C ₉ H ₈ N ₂	C ₉ H ₈ N ₂	C ₉ H ₈ N ₂	C ₉ H ₈ N ₂
Molecular Weight	144.17 g/mol	144.17 g/mol	144.17 g/mol	144.17 g/mol	144.17 g/mol	144.17 g/mol	144.18 g/mol
Appearance	Light yellow to brown crystalline powder	Not specified	Yellow solid	Not specified	Brown crystalline powder	Not specified	Not specified
pKa	Not specified	Not specified	Not specified	Not specified	7.10 ± 0.10[2]	Not specified	Not specified
Solubility	Not specified	Not specified	Not specified	Water-soluble	Soluble in DMSO	Not specified	Not specified

(Note: Data compiled from various chemical supplier and database sources. Appearance and some properties may vary based on purity and form.)

Biological Activity and Therapeutic Potential

The isomeric position of the amino group is a key determinant of biological function. While all isomers share a common scaffold, their interactions with specific enzymes and receptors can differ profoundly.

Isomer	Primary Biological Activity	Notes & Quantitative Data
1-Aminoisoquinoline	Precursor for bioactive molecules	Serves as a building block for various therapeutic agents.
3-Aminoisoquinoline	Synthetic Intermediate	Used in the preparation of derivatives for pharmacological screening.
4-Aminoisoquinoline	Antimalarial, Leishmanicidal, Anticancer	The 4-aminoquinoline scaffold is the core of the well-known antimalarial drug Chloroquine. It is considered a privileged scaffold for designing leishmanicidal agents.[3] Derivatives have also been explored as anticancer agents. [4]
5-Aminoisoquinoline (5-AIQ)	PARP-1 Inhibition, Anti-inflammatory, Neuroprotective	A widely studied, water-soluble inhibitor of Poly(ADP-ribose) polymerases (PARPs).[5] While having moderate potency in vitro against PARP-1, it shows high activity in cellular and in vivo models, suggesting excellent cell uptake.[5] Its PARP-1 inhibition leads to the downregulation of NF-κB activity.[5]
6-Aminoisoquinoline	Kinase Inhibition, Antibacterial	A key intermediate for synthesizing kinase inhibitors. [6] The related 6-aminoquinoline scaffold has shown antibacterial activity by inhibiting DNA-gyrase.
7-Aminoisoquinoline	Kinase Inhibition	Derivatives, such as 7-aminoisoquinoline-4-carboxylic

acid, are used as intermediates in the development of kinase inhibitors for cancer treatment.

8-Aminoisoquinoline

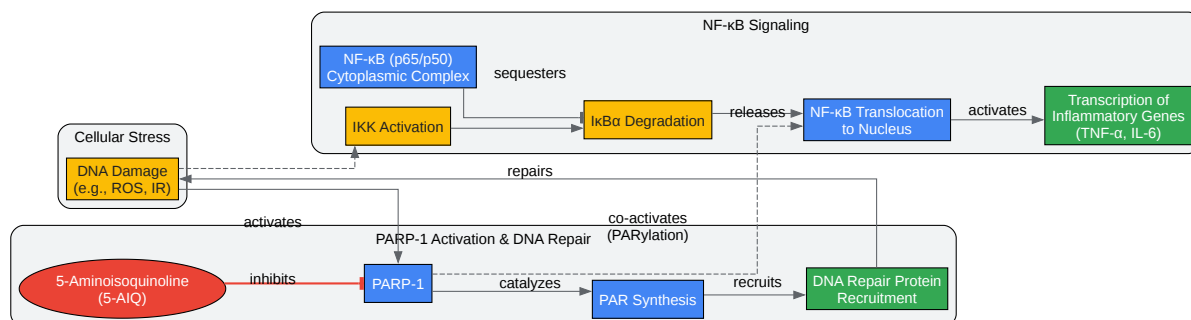
Antimalarial, Antimicrobial,
Anticancer

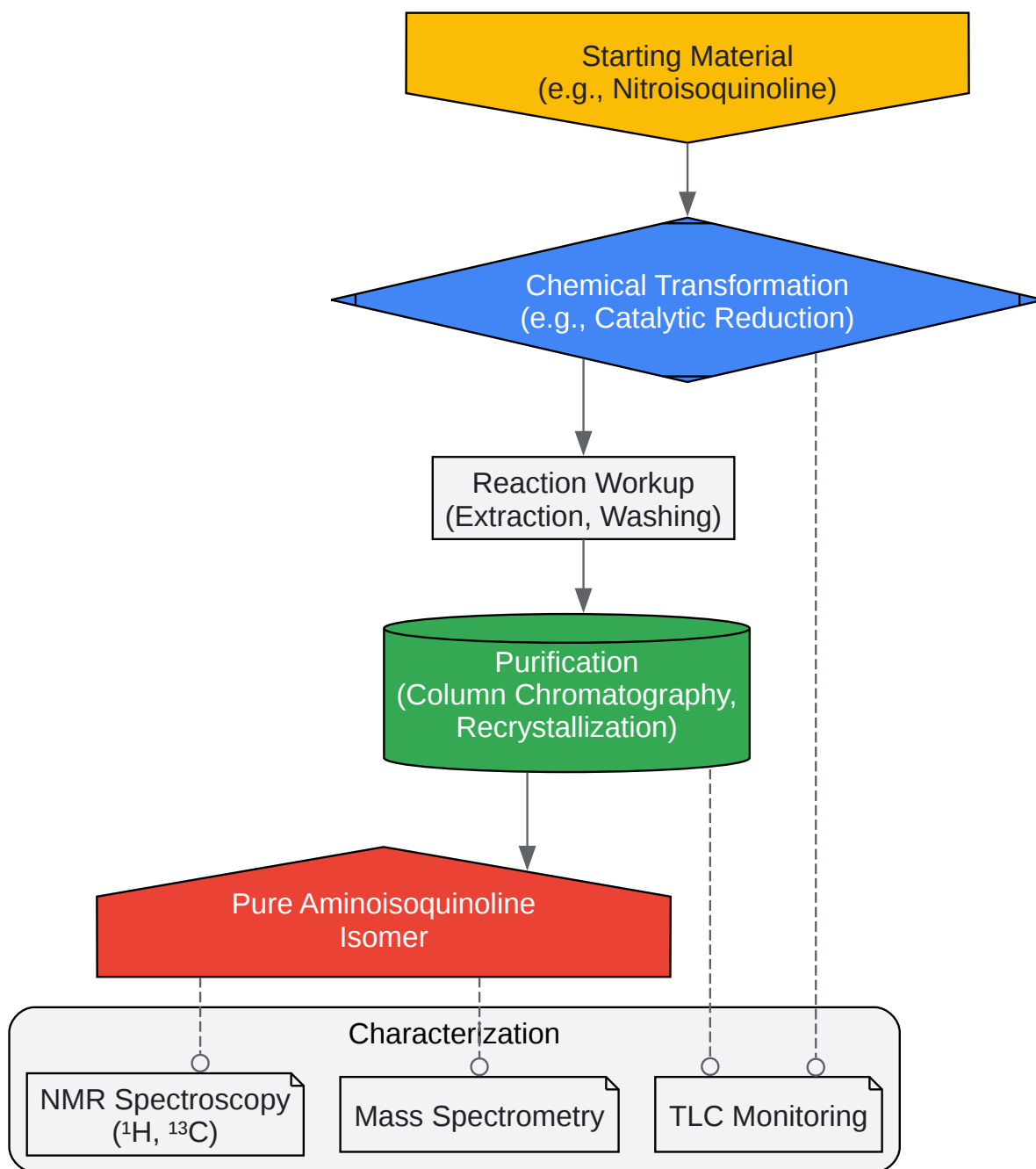
The 8-aminoquinoline scaffold is the basis for the antimalarial drug Primaquine. Derivatives have shown a wide range of antimalarial and antimicrobial activities.^[7]

Signaling Pathway Modulation: 5-AIQ and the PARP-1/NF- κ B Axis

A primary mechanism of action for 5-Aminoisoquinoline (5-AIQ) is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical nuclear enzyme involved in DNA repair. Following DNA damage, PARP-1 binds to DNA strand breaks and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.

Inhibition of PARP-1 has significant downstream effects, notably on the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. PARP-1 can act as a transcriptional co-activator for NF- κ B, promoting the expression of pro-inflammatory genes. By inhibiting PARP-1, 5-AIQ can prevent the PARylation of NF- κ B subunits (p65/RelA), which reduces their nuclear retention and subsequent transcription of inflammatory cytokines. This mechanism underlies the potent anti-inflammatory effects observed with 5-AIQ.





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